N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the 2,3-dihydro-1,4-benzodioxin core, followed by the introduction of the imidazole ring and subsequent functionalization with the dimethoxyphenyl and methylsulfanylphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.
Medicine
In medicine, the compound may be explored for its potential pharmacological properties. This could involve studies on its efficacy and safety as a drug candidate, as well as its mechanism of action and potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE include other benzodioxin derivatives, imidazole-containing compounds, and molecules with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of the benzodioxin core, imidazole ring, and various substituents provides a distinct chemical profile that may result in unique reactivity and biological activity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S2/c1-33-21-10-6-18(14-23(21)34-2)26-28(31-27(30-26)17-4-8-20(37-3)9-5-17)38-16-25(32)29-19-7-11-22-24(15-19)36-13-12-35-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMPIBIRKMIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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